1-(6-Chloropyridin-3-yl)propan-2-ol
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Overview
Description
1-(6-Chloropyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a propanol group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine with propanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of propanol replaces the chlorine atom on the pyridine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and mild oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloropyridin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
2-(6-Chloropyridin-3-yl)propan-2-ol: Similar structure but with the hydroxyl group at a different position.
6-Chloropyridin-2-ol: Lacks the propanol group, affecting its reactivity and applications.
6-Chloro-2-pyridone: Contains a carbonyl group instead of a hydroxyl group
Uniqueness: 1-(6-Chloropyridin-3-yl)propan-2-ol is unique due to the specific positioning of the chlorine and propanol groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
171.62 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H10ClNO/c1-6(11)4-7-2-3-8(9)10-5-7/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
BHFPYMGADZHMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=C(C=C1)Cl)O |
Origin of Product |
United States |
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